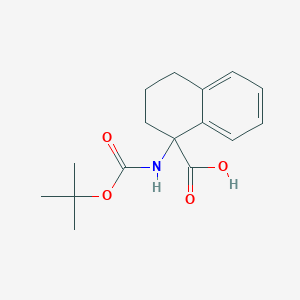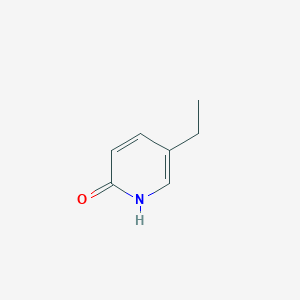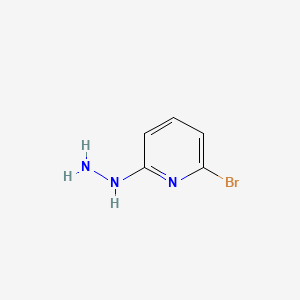![molecular formula C9H8N4O5 B1342756 5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1006951-15-0](/img/structure/B1342756.png)
5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N4O5 and its molecular weight is 252.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties One area of research focuses on the synthesis and chemical behavior of compounds within the same family. For example, studies have been conducted on the hydrogen-bonded structures of related molecules, demonstrating the utility of these compounds in understanding molecular interactions and crystalline structures. These insights are crucial for designing drugs and materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Coordination Chemistry and Material Science Research into pyrazole-dicarboxylate acid derivatives and their coordination with metals like Cu and Co has led to the synthesis of novel coordination complexes. These complexes have potential applications in catalysis, molecular recognition, and material science due to their unique structural and electronic properties (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Heterocyclic Chemistry and Drug Design The synthesis and transformations of pyrazole and isoxazole derivatives, including those similar to the compound , are of significant interest in heterocyclic chemistry. These compounds are precursors to various biologically active molecules and are studied for their potential applications in drug design and development. For instance, derivatives of pyrazole and isoxazole have been synthesized for their antimicrobial properties, indicating the relevance of this chemical class in developing new therapeutic agents (Siddiqui, Idrees, Khati, & Dhonde, 2013).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid” would require appropriate safety precautions. It’s important to avoid long-term or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5-6(8(9(14)15)11-18-5)4-12-3-2-7(10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDWPSLIGAWWJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)




